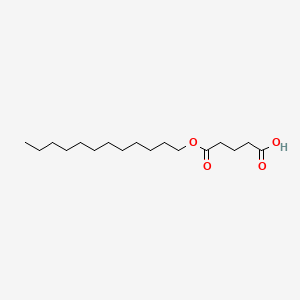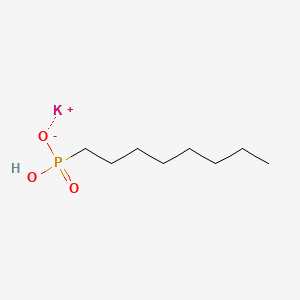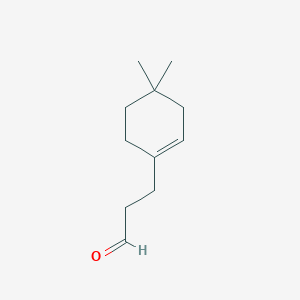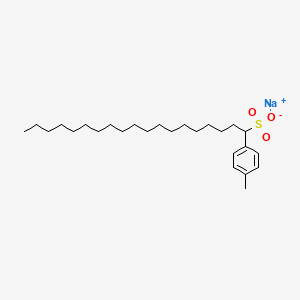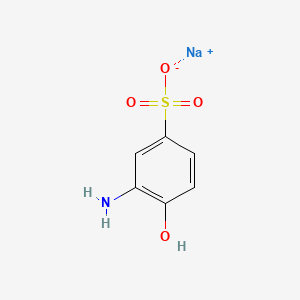
Sodium 3-amino-4-hydroxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-amino-4-hydroxybenzenesulphonate is an organic compound with the molecular formula C6H6NNaO4S. It is a sodium salt derivative of 3-amino-4-hydroxybenzenesulfonic acid. This compound is known for its solubility in water and its applications in various chemical processes and industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-amino-4-hydroxybenzenesulphonate typically involves the sulfonation of ortho-aminophenol with sulfuric acid. The reaction proceeds as follows:
- Ortho-aminophenol is reacted with sulfuric acid to produce 3-amino-4-hydroxybenzenesulfonic acid.
- The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Continuous sulfonation of ortho-aminophenol using sulfuric acid in a reactor.
- Neutralization of the sulfonic acid with sodium hydroxide in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-amino-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 3-amino-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of sodium 3-amino-4-hydroxybenzenesulphonate involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
- Sodium 4-hydroxybenzenesulfonate
- Sodium p-toluene sulfonate
- Sodium benzene sulfonate
Comparison:
- Uniqueness: Sodium 3-amino-4-hydroxybenzenesulphonate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical reactivity and applications.
- Similarities: Like other sulfonates, it is highly soluble in water and acts as a surfactant and solubilizing agent .
Properties
CAS No. |
83266-79-9 |
|---|---|
Molecular Formula |
C6H6NNaO4S |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
sodium;3-amino-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H7NO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,7H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
GQBQLGGDDPZCKH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




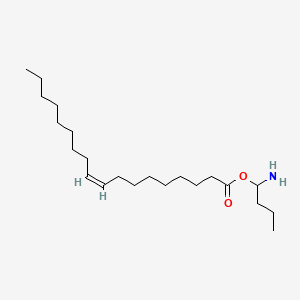


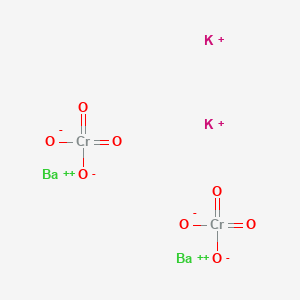
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
